[4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid
Overview
Description
[4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Intracellular Calcium Modulation
MCC-135, a compound related to the chemical structure , has been studied for its ability to modulate intracellular calcium overload. This mechanism was hypothesized to preserve left ventricular function and reduce infarct size in patients undergoing primary percutaneous coronary intervention (PCI) for ST-elevation myocardial infarction (STEMI). However, in a randomized, double-blind, placebo-controlled study, MCC-135 did not significantly affect left ventricular ejection fraction or infarct size compared to placebo, though it was found to be safe and well tolerated (I. Jang et al., 2008).
Psychoactive Effects of Piperazine Derivatives
Piperazine derivatives, including BZP and TFMPP, have been studied for their subjective effects in humans. These compounds are often used recreationally as "party pills" and have been reported to produce effects similar to MDMA. Studies have found that BZP shows significant stimulant effects, inducing euphoria and sociability, whereas TFMPP induced fewer stimulant-like effects and increased anxiety due to its serotonergic effects. The combination of BZP and TFMPP induced subjective effects along with well-characterized dexamphetamine- and MDMA-like effects (Joanne C Lin et al., 2011).
Metabolism and Disposition in Humans
Research on the metabolism and disposition of SB-649868, a novel orexin 1 and 2 receptor antagonist, provides insights into the metabolism of compounds with similar structures. The study found that elimination of drug-related material occurred principally via the feces, with negligible urinary excretion. The drug was extensively metabolized, with primary pathways involving oxidation of the benzofuran ring. This suggests that compounds with benzofuran and piperazine components undergo significant metabolic transformation in humans (C. Renzulli et al., 2011).
Prevalence of Psychoactive Substances
A retrospective study in hair samples aimed to provide insight into the changing patterns of designer drugs, including piperazine drugs like BZP, mCPP, and TFMPP. The study found a high prevalence of new psychoactive substances, indicating the need to include the most common ones in screening procedures in clinical and forensic toxicology (K. Rust et al., 2012).
Inhibition of Nocturnal Acid Secretion
A study on pirenzepine, which shares a piperazine component in its structure, tested its effect on nocturnal acid secretion in healthy volunteers. Pirenzepine demonstrated a long-lasting antisecretory activity, suggesting its potential in the prevention of relapse in chronic duodenal ulcer disease (H. Dammann et al., 1982).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzophenone, indole, and benzimidazole moieties, have been used in the development of innovative drugs . These compounds have been found to have antimicrobial activity and are considered potential targets for the growth of novel antibacterial agents .
Mode of Action
Compounds with similar structures have been found to interact with their targets resulting in changes that contribute to their antimicrobial activity
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, contributing to their antimicrobial activity
Result of Action
Compounds with similar structures have been found to have antimicrobial activity
Properties
IUPAC Name |
2-[4-(3-methylbenzoyl)piperazin-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11-3-2-4-12(9-11)14(19)16-7-5-15(6-8-16)10-13(17)18/h2-4,9H,5-8,10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAPGDUOMFOLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365998 | |
Record name | [4-(3-Methylbenzoyl)piperazin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705941-42-0 | |
Record name | [4-(3-Methylbenzoyl)piperazin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 705941-42-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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